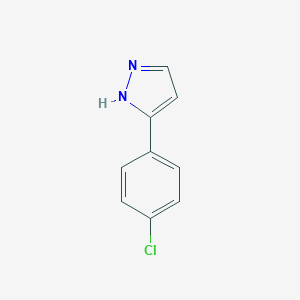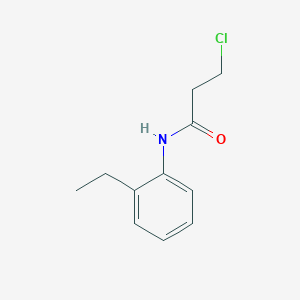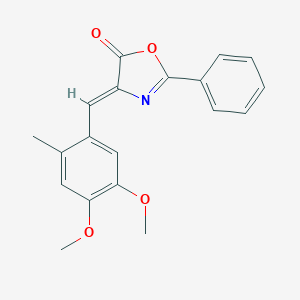![molecular formula C16H17NO3S2 B461567 3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide](/img/structure/B461567.png)
3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide is a complex organic compound with a molecular formula of C16H17NO3S2 and a molecular weight of 335.4 g/mol. This compound is characterized by the presence of a methoxy group, a sulfonyl group, and a carbothioamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-methoxybenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with a suitable thioamide derivative under controlled conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale production of this compound.
Chemical Reactions Analysis
3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide can be compared with similar compounds such as:
4-methoxy-3-methylbenzaldehyde: This compound shares the methoxy and methyl groups but lacks the sulfonyl and carbothioamide groups, making it less versatile in certain reactions.
N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine: This compound has a similar sulfonyl group but differs in the presence of a glycine moiety instead of the carbothioamide group.
The uniqueness of this compound lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications compared to its similar counterparts .
Properties
Molecular Formula |
C16H17NO3S2 |
|---|---|
Molecular Weight |
335.4g/mol |
IUPAC Name |
3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide |
InChI |
InChI=1S/C16H17NO3S2/c1-12-6-8-15(9-7-12)22(18,19)11-17-16(21)13-4-3-5-14(10-13)20-2/h3-10H,11H2,1-2H3,(H,17,21) |
InChI Key |
WZVGXPQMUILICB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=S)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=S)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-Ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione](/img/structure/B461484.png)
![12,14-dimethyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione](/img/structure/B461485.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B461486.png)
![N-[(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)carbonyl]glycine](/img/structure/B461488.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B461489.png)
![{[(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}acetic acid](/img/structure/B461491.png)

![1-[Bis(2,6-dimethylphenyl)methoxy]-3-chloro-2-propanol](/img/structure/B461493.png)
![N-[2-(3,4-dihydro-1H-isochromen-4-yloxy)ethyl]-N,N-dimethylamine](/img/structure/B461494.png)
![[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate](/img/structure/B461498.png)



![N-[2-(benzhydryloxy)ethyl]-N-propylamine](/img/structure/B461504.png)
